2-(Phénylsulfonyl)-1,4-benzènediol

Vue d'ensemble

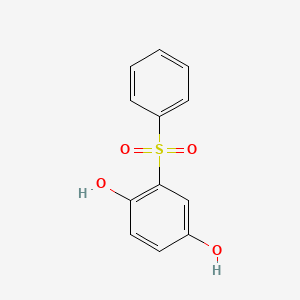

Description

2-(Phenylsulfonyl)-1,4-benzenediol, also known as 2-Phenylsulfonyl-1,4-benzenediol or PSBD, is an organic compound belonging to the class of benzenediols. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a molecular formula of C8H8O3S and a molecular weight of 192.21 g/mol. PSBD is widely used in pharmaceutical and biochemical research applications due to its unique properties.

Applications De Recherche Scientifique

Évaluation anticancéreuse

Le composé a été utilisé dans la synthèse du 2-(Phénylsulfonyl)-2H-1,2,3-triazole, qui a montré une activité modérée contre diverses lignées de cellules cancéreuses, y compris UO-31 rénale, SNB-75 du système nerveux central, HCT-116 du côlon et BT-549 du cancer du sein .

Analyse spectroscopique

Le 2-(Phénylsulfonyl)-1,4-benzènediol est utilisé en analyse spectroscopique. Il a été caractérisé par spectrométrie de masse à haute résolution, FT–IR, UV–Vis, spectroscopie RMN 1D et 2D, et analyse élémentaire .

Synthèse du 2-(Phénylsulfonyl)-2H-1,2,3-triazole

Le composé est utilisé dans la synthèse régiosélective du 2-(Phénylsulfonyl)-2H-1,2,3-triazole par une réaction classique de sulfonamidation .

Réactions de cycloaddition

Le this compound a été utilisé dans l'étude de la régiosélectivité, de la chimiosélectivité et de la stéréosélectivité des réactions de cycloaddition du 2-Phénylsulfonyl-1,3-butadiène et de son dérivé 3-Phénylsulfanyl .

Synthèse des 2-aryl-4,5-diphényl-1H-imidazoles

Le N-(Phénylsulfonyl)benzène sulfonamide, un dérivé du this compound, a été utilisé comme catalyseur organique acide efficace et écologique pour la synthèse des 2-aryl-4,5-diphényl-1H-imidazoles .

Synthèse organique

Les diènes sulfonylés, tels que le this compound, sont des éléments constitutifs utiles en synthèse organique. Ils peuvent agir comme accepteurs de Michael avec des nucléophiles, être transformés en oléfines 1,4-difonctionnalisées, et également subir des réactions de cycloaddition [4+2] régiosélectives avec des oléfines à la fois riches en électrons et pauvres en électrons pour donner des systèmes cycliques fonctionnalisés .

Mécanisme D'action

Target of Action

Similar compounds have been found to target theCorticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme catalyzes the conversion of cortisol to the inactive metabolite cortisone and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Mode of Action

Compounds that target hsd11b1 typically work by inhibiting the enzyme’s activity, thereby altering the balance of cortisol and cortisone in the body . This can have significant effects on various physiological processes, including inflammation and glucose metabolism .

Biochemical Pathways

Given its potential target, it is likely involved in theglucocorticoid metabolic pathway and the cholesterol metabolic pathway . By inhibiting HSD11B1, it could potentially disrupt these pathways, leading to downstream effects on inflammation and glucose metabolism .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and overall therapeutic effect .

Result of Action

By potentially inhibiting hsd11b1, it could alter the balance of cortisol and cortisone in the body, which could have effects on inflammation and glucose metabolism .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often impact the action of a compound .

Analyse Biochimique

Biochemical Properties

2-(Phenylsulfonyl)-1,4-benzenediol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound acts as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, 2-(Phenylsulfonyl)-1,4-benzenediol interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), modulating their activity and influencing cellular redox balance .

Cellular Effects

2-(Phenylsulfonyl)-1,4-benzenediol has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to combat oxidative stress . Furthermore, 2-(Phenylsulfonyl)-1,4-benzenediol affects gene expression by modulating transcription factors and epigenetic markers, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 2-(Phenylsulfonyl)-1,4-benzenediol involves its interaction with specific biomolecules at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other substrates . Additionally, 2-(Phenylsulfonyl)-1,4-benzenediol interacts with Nrf2, promoting its translocation to the nucleus and subsequent activation of antioxidant response elements (AREs) in the DNA . This leads to the upregulation of genes involved in antioxidant defense and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Phenylsulfonyl)-1,4-benzenediol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 2-(Phenylsulfonyl)-1,4-benzenediol can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage . The extent of these effects may diminish over time due to the compound’s degradation.

Dosage Effects in Animal Models

The effects of 2-(Phenylsulfonyl)-1,4-benzenediol vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, 2-(Phenylsulfonyl)-1,4-benzenediol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Phenylsulfonyl)-1,4-benzenediol is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and activity within the body. Additionally, 2-(Phenylsulfonyl)-1,4-benzenediol can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 2-(Phenylsulfonyl)-1,4-benzenediol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 2-(Phenylsulfonyl)-1,4-benzenediol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern can affect the compound’s activity and function within the cell.

Subcellular Localization

2-(Phenylsulfonyl)-1,4-benzenediol exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct 2-(Phenylsulfonyl)-1,4-benzenediol to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns are crucial for the compound’s role in modulating cellular processes and responses.

Propriétés

IUPAC Name |

2-(benzenesulfonyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNZCNQISJFAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945834 | |

| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23156-75-4 | |

| Record name | 1,4-Benzenediol, 2-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023156754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)